N-[4-(acetylamino)phenyl]-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.12561169 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Novel sulfonamide derivatives, including thiazole and oxazole compounds, have been synthesized and shown to exhibit significant antimicrobial activity. Some compounds demonstrated high activity against various bacterial strains, underscoring the potential of these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019).
- A study on thienopyrimidine linked rhodanine derivatives revealed that certain compounds possess strong antibacterial potency against E. coli and B. subtilis, among others, indicating their potential as novel antibacterial agents (Kerru et al., 2019).
Anticancer Potential
- Research into 5-methyl-4-phenyl thiazole derivatives explored their synthesis and potential as anticancer agents. Among these, certain compounds displayed selective cytotoxicity against human lung adenocarcinoma cells, highlighting their potential in cancer therapy (Evren et al., 2019).
Synthesis and Characterization
- Various studies have focused on the synthesis and structural elucidation of compounds related to N-[4-(acetylamino)phenyl]-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide. These studies contribute to our understanding of the chemical properties and potential applications of such compounds in pharmaceuticals and drug design (Soleiman et al., 2005).
Metabolism and Hepatotoxicity
- Acetaminophen-related studies have provided insights into drug metabolism and the mechanisms of hepatotoxicity, offering a foundation for understanding how similar compounds might be metabolized and their potential impacts on health (Coen, 2015).
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13(25)21-15-7-9-16(10-8-15)22-19(27)12-28-20-23-17(11-18(26)24-20)14-5-3-2-4-6-14/h2-10,17H,11-12H2,1H3,(H,21,25)(H,22,27)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNXCOMXENCYUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(CC(=O)N2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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